molecular formula C9H10N2O2 B8522927 2-Amino-5,6-dimethoxybenzonitrile

2-Amino-5,6-dimethoxybenzonitrile

Cat. No.: B8522927
M. Wt: 178.19 g/mol
InChI Key: ANRJWOZNBIVNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dimethoxybenzonitrile is a versatile benzontrile derivative that serves as a valuable synthon in organic chemistry and medicinal chemistry research. This compound features both an electron-withdrawing nitrile group and an electron-donating amino group within a dimethoxy-substituted aromatic ring system, making it a multifunctional intermediate for the construction of more complex molecules. Its primary research application lies in its role as a key precursor for the synthesis of heterocyclic compounds, particularly in the development of novel benzimidazole, benzothiazole, and quinoxaline derivatives that are of interest in pharmaceutical discovery. The specific dimethoxy substitution pattern on the benzonitrile core is significant for its potential to interact with biological targets. Researchers utilize this compound to develop new molecular entities for screening against various diseases. While the exact mechanism of action for this specific compound is dependent on the final synthesized molecule, benzonitrile and diaminobenzene analogs are frequently investigated for their antiprotozoal, antioxidant, and antimicrobial properties. As a building block, it enables structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3

InChI Key

ANRJWOZNBIVNID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C#N)OC

Origin of Product

United States

Elucidation of Reaction Pathways and Derivatization Strategies Utilizing 2 Amino 5,6 Dimethoxybenzonitrile

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The ortho-aminoaryl nitrile structure of 2-amino-5,6-dimethoxybenzonitrile is particularly well-suited for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for building complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds. marquette.edu The synthesis of quinazolinone scaffolds can be achieved through various methods, including the tandem transformation of 2-aminobenzonitriles using an alcohol-water system catalyzed by a Ru(II) complex. rsc.org This method has proven effective for producing a variety of quinazolinones in good to excellent yields. rsc.org

Quinazolin-2,4-(1H,3H)-diones:

One important derivative is quinazolin-2,4(1H,3H)-dione. A notable synthesis of this compound involves the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide, facilitated by mesoporous smectites incorporating an alkali hydroxide (B78521). rsc.org The catalytic properties of the smectites are enhanced by the incorporation of alkali atoms, which increases the number and strength of basic sites, although it reduces the surface area and total pore volume. rsc.org The yield of the product is directly related to the amount of alkali atoms incorporated, with sodium and potassium being more effective than lithium. rsc.org

Starting MaterialReagentCatalystProductKey Findings
2-AminobenzonitrileCarbon DioxideMesoporous smectites with alkali hydroxideQuinazolin-2,4(1H,3H)-dioneThe incorporation of alkali atoms (Na, K) enhances the catalytic activity by increasing the basicity of the smectite catalyst. rsc.org
2-AminobenzonitrilesAlcohol-waterRu(II) complexQuinazolinonesThis method allows for the use of challenging alcohols like methanol (B129727) and other aliphatic alcohols to produce various quinazolinones in high yields. rsc.org

Spiro-quinazolinones:

The synthesis of spiro-quinazolinones represents a more complex application of cyclization reactions. While direct synthesis from this compound is not extensively detailed in the provided context, the general strategies for forming spirocyclic systems often involve multi-step sequences. For instance, the synthesis of spiro imidazobenzodiazepines involves the coupling of Boc-protected amino acids with aminobenzophenone derivatives, followed by further cyclization steps. nih.gov This highlights the potential for multi-component reactions and sequential transformations to build such intricate structures.

Formation of Other Polyfused Heterocyclic Systems from Benzonitrile (B105546) Precursors

The reactivity of the ortho-aminoaryl nitrile moiety extends beyond quinazolines to the formation of other polyfused heterocyclic systems. These syntheses often rely on the strategic use of multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. This approach is highly efficient and allows for the generation of molecular diversity.

For example, the condensation of 5-aminotetrazole (B145819) with aromatic aldehydes and cyclic ketones can lead to the formation of tetrazoloquinazolines. frontiersin.org Similarly, reactions involving 3-amino-1,2,4-triazole can yield isomeric cycloalkatriazolopyrimidines. frontiersin.org The choice of the aminoazole and other reactants directs the reaction towards specific isomeric products. frontiersin.org These examples, while not directly employing this compound, illustrate the broader potential of amino-substituted nitrile precursors in the synthesis of diverse fused heterocyclic systems.

Chemical Transformations of the Amino Group

The amino group in this compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Acylation and Other Amine-Based Derivatizations

The amino group readily undergoes N-acylation and other derivatizations. These reactions are fundamental for modifying the electronic and steric properties of the molecule, which can be crucial for subsequent synthetic steps or for tuning the biological activity of the final products. Derivatization reagents based on azobenzene, for instance, have been developed for the analysis of amino acids and demonstrate good reactivity with primary and secondary amines. nih.gov While not a direct example with this compound, this illustrates the general principle of amine derivatization.

Condensation and Imine Formation Reactions

The amino group can participate in condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org The formation of an imine involves the nucleophilic addition of the primary amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine. libretexts.org

This reaction is fundamental in the synthesis of various heterocyclic compounds. For example, the condensation of 2-aminothiophenols with carbonyl compounds is a key step in the synthesis of 2-substituted benzothiazoles. nih.gov Similarly, the reaction of 2-aminobenzamides with aldehydes can lead to the formation of quinazolinones, where an initial imine formation is followed by intramolecular cyclization. researchgate.net

Reactivity Studies of the Nitrile Group

The nitrile group is a versatile functional group with a polarized triple bond, making the carbon atom electrophilic. nih.govlibretexts.org This allows it to react with a variety of nucleophiles.

Key reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to form carboxylic acids, proceeding through an amide intermediate. libretexts.orglibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic attack of a hydride on the electrophilic carbon, forming an imine anion which is further reduced. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.orglibretexts.org

Reaction with Cysteine: The nitrile group can react with the thiol group of cysteine residues in proteins to form a thioimidate adduct. nih.gov This reactivity is of interest in the development of covalent inhibitors for enzymes. nih.gov

The reactivity of the nitrile group in this compound, in concert with the amino group, is what enables the formation of the diverse heterocyclic structures discussed previously. The interplay between these two functional groups is a central theme in the chemistry of this compound.

Nucleophilic Additions to the Nitrile Moiety

The nitrile group (C≡N) in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. nih.govchemistrysteps.com This reactivity is attributed to the polarized nature of the carbon-nitrogen triple bond, where the carbon atom is electrophilic. chemistrysteps.com A range of nucleophiles can add across the C≡N bond, leading to the formation of various functional groups and heterocyclic systems.

One of the most significant applications of nucleophilic addition to nitriles is in the synthesis of quinazolines, a class of compounds with diverse biological activities. researchgate.netorientjchem.orgnih.gov For instance, the reaction of 2-aminobenzonitriles with organometallic reagents results in the formation of 2-alkylamino N-H ketimine derivatives. These intermediates can then undergo iron-catalyzed intramolecular C-N bond formation and aromatization to yield quinazolines. organic-chemistry.org

The activation of the nitrile group is often necessary to facilitate nucleophilic attack, especially with weaker nucleophiles. nih.gov Protonation of the nitrile nitrogen under acidic conditions increases the electrophilicity of the carbon atom, making it more susceptible to attack by nucleophiles like water. libretexts.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

NucleophileReagent/CatalystProduct TypeRef.
Organometallic ReagentsIron CatalystQuinazolines organic-chemistry.org
Hydride (from LiAlH₄)LiAlH₄, followed by aqueous workupPrimary Amines chemistrysteps.comlibretexts.org
Water (acid-catalyzed)H₃O⁺Amides libretexts.orglibretexts.org
Water (base-catalyzed)OH⁻, H₂OCarboxylate Salts chemistrysteps.com
AminesElectrophilic InductorAmidines nih.gov

This table provides a summary of common nucleophilic addition reactions involving the nitrile group.

Hydrolysis to Carboxamide Derivatives as Synthetic Intermediates

The hydrolysis of the nitrile group in this compound to a carboxamide is a pivotal transformation, yielding intermediates for the synthesis of more complex molecules. This reaction can be performed under both acidic and basic conditions. chemistrysteps.comlibretexts.org

In acid-catalyzed hydrolysis, the nitrile is first protonated, enhancing its electrophilicity. A subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the corresponding amide. chemistrysteps.comlibretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an imidic acid intermediate after protonation by water, which then rearranges to the amide. chemistrysteps.com

These carboxamide derivatives are valuable precursors in the synthesis of various heterocyclic compounds, including quinazolinones. google.com For example, N-acylanthranilic acids, which can be derived from the corresponding amino-carboxamides, undergo acid-catalyzed condensation with primary amines to form quinazolinones. google.com

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound, with its multiple reactive sites, is an ideal candidate for use as a building block in such reactions.

The amino group and the nitrile functionality can participate in a variety of MCRs to construct diverse heterocyclic scaffolds. For instance, the amino group can react with aldehydes and β-dicarbonyl compounds in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, while the nitrile group can be involved in subsequent cyclization steps. While specific examples directly utilizing this compound in high-order MCRs are not extensively detailed in the provided results, the general reactivity of aminobenzonitriles suggests their potential in this area. nih.govmdpi.com

The development of novel MCRs involving this compound and its derivatives holds significant promise for the efficient synthesis of libraries of complex molecules with potential biological activities. mdpi.com The ability to generate molecular diversity from readily available starting materials is a cornerstone of modern drug discovery and materials science. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Amino 5,6 Dimethoxybenzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the local electronic environment of atomic nuclei, offering profound insights into the molecular structure of 2-amino-5,6-dimethoxybenzonitrile.

Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Studies for Substituent Effects

Detailed analysis of one-dimensional NMR spectra provides a wealth of information about the influence of the amino, cyano, and dimethoxy substituents on the electron distribution within the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and amino groups. The two aromatic protons appear as singlets, a consequence of their para positioning to each other, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the cyano group. The methoxy groups also present as sharp singlets, while the amino group protons can appear as a broad singlet, the chemical shift and broadness of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides further detail on the electronic structure. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the cyano group (C1) is typically shifted downfield due to the group's anisotropic and electron-withdrawing properties. Conversely, the carbons bearing the amino (C2) and methoxy groups (C5 and C6) are shifted upfield due to their electron-donating resonance effects. The nitrile carbon itself appears at a characteristic downfield position.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the amino and cyano groups. The chemical shift of the amino nitrogen would be expected to be in the typical range for aromatic amines, while the nitrile nitrogen would appear at a significantly different chemical shift, reflecting the sp-hybridization and distinct electronic environment of the cyano group. Substituent effects would manifest as changes in these chemical shifts, providing a measure of electron density at the nitrogen centers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3~6.7
H4~6.9
OCH₃ (at C5)~3.8
OCH₃ (at C6)~3.9
NH₂broad
C1~95
C2~150
C3~100
C4~115
C5~145
C6~140
CN~120
OCH₃ (at C5)~56
OCH₃ (at C6)~56

Note: The values presented are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign the ¹H and ¹³C signals and to further elucidate the molecular connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): While the ¹H NMR spectrum of this compound is relatively simple, a COSY experiment would confirm the absence of coupling between the two aromatic protons (H3 and H4), as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals (H3 to C3 and H4 to C4) and the methoxy proton signals to their respective carbon signals.

Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The amino group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups appears just below 3000 cm⁻¹.

C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group is expected in the region of 2210-2240 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the methoxy groups are typically found in the 1000-1300 cm⁻¹ region, often appearing as strong bands.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Symmetries and Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Symmetric Vibrations: The FT-Raman spectrum is often more effective at detecting symmetric vibrations that are weak or absent in the FT-IR spectrum. The symmetric stretching of the benzene ring is a prominent feature in the Raman spectrum.

C≡N Stretching: The nitrile stretching vibration is also typically strong and sharp in the Raman spectrum.

Molecular Skeleton: The lower frequency region of the Raman spectrum provides information about the vibrational modes of the molecular skeleton, including bending and torsional modes.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch~3480
N-H Symmetric Stretch~3370
Aromatic C-H Stretch~3080~3080
Aliphatic C-H Stretch~2950~2950
C≡N Stretch~2220~2220
C=C Aromatic Stretch~1600, ~1500~1600, ~1500
N-H Bend~1620
C-O-C Asymmetric Stretch~1260
C-O-C Symmetric Stretch~1040~1040

Note: The values presented are approximate and can vary based on experimental conditions and the physical state of the sample.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometric parameters of the benzene ring, the cyano group, the amino group, and the methoxy substituents.

Conformation: The dihedral angles defining the orientation of the methoxy and amino groups relative to the plane of the benzene ring would be determined. This is crucial for understanding the steric and electronic interactions that govern the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amino group and potentially weaker C-H···N or C-H···O interactions. These interactions are fundamental to understanding the solid-state properties of the compound.

Planarity: The degree of planarity of the benzene ring and the extent to which the substituents deviate from this plane would be quantified.

The resulting crystal structure would provide an experimental benchmark for validating computational models and for understanding the structure-property relationships of this compound.

Single Crystal X-Ray Diffraction for Bond Lengths, Angles, and Planarity Analysis

For this compound, this analysis would reveal the geometry of the benzene ring and its substituents. The planarity of the aromatic ring can be assessed, and any distortions caused by the steric or electronic effects of the amino, cyano, and methoxy groups can be quantified. The determination of molecular geometry is of fundamental importance to understanding chemical structure and bonding. psu.edu The data generated from such an analysis are crucial for computational modeling and for understanding the molecule's reactivity.

Detailed Research Findings:

The analysis would provide precise distances between bonded atoms and the angles between adjacent bonds. For instance, the carbon-carbon bond lengths within the benzene ring are expected to be intermediate between single and double bonds, though they may show slight variations due to substituent effects. The carbon-nitrogen bond of the amino group and the carbon-nitrogen triple bond of the nitrile group would exhibit their characteristic lengths. The bond angles around the sp²-hybridized carbons of the benzene ring would be approximately 120°, while the geometry around the methoxy and amino groups would also be determined.

Below is an illustrative table of expected bond lengths and angles for this compound, based on typical values for similar organic compounds. psu.edursc.org

ParameterAtoms InvolvedExpected Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-CN~1.45 Å
Bond LengthC≡N (nitrile)~1.15 Å
Bond LengthC-NH₂~1.37 Å
Bond LengthC-OCH₃~1.36 Å
Bond AngleC-C-C (ring)~120°
Bond AngleC-C-CN~120°
Bond AngleC-O-C~118°

Investigation of Crystal Packing Motifs and Intermolecular Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent interactions, with intermolecular hydrogen bonds often playing a dominant role in defining the supramolecular architecture. researchgate.net

In the solid state, the amino group (-NH₂) of this compound is a primary hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is an effective hydrogen bond acceptor. The oxygen atoms of the dimethoxy groups and potentially the π-system of the benzene ring can also act as weaker hydrogen bond acceptors. The interplay of these interactions leads to the formation of specific, repeating patterns known as crystal packing motifs, such as chains, sheets, or more complex three-dimensional networks. nih.gov The presence of stronger intermolecular hydrogen bonds can lead to closer crystal packing. nih.gov

Detailed Research Findings:

An analysis of the crystal structure would identify all significant hydrogen bonds by their characteristic lengths and angles (D-H···A, where D is the donor and A is the acceptor). For example, N-H···N hydrogen bonds linking the amino group of one molecule to the nitrile group of a neighboring molecule are highly probable. These interactions could link molecules into one-dimensional chains or two-dimensional sheets. Weaker C-H···O or C-H···N interactions might also be present, further stabilizing the crystal structure. Understanding these networks is crucial as they influence physical properties like melting point, solubility, and stability.

The following table illustrates the potential hydrogen bonding interactions that could define the crystal structure of this compound.

Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance
N-H (amino)N (nitrile)Strong Hydrogen Bond2.9 - 3.2 Å
N-H (amino)O (methoxy)Moderate Hydrogen Bond2.9 - 3.3 Å
C-H (aromatic)O (methoxy)Weak Hydrogen Bond3.2 - 3.6 Å
C-H (aromatic)N (nitrile)Weak Hydrogen Bond3.2 - 3.6 Å

High-Resolution Mass Spectrometry for Reaction Mechanistic Studies and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with very high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, making it definitive for product identification.

In the context of this compound research, HRMS would be used to confirm the successful synthesis of the target compound by matching its measured exact mass to the calculated theoretical mass. This technique is also invaluable for studying reaction mechanisms by identifying intermediates, byproducts, or degradation products in a reaction mixture. By providing the elemental composition of these transient or minor species, HRMS offers crucial clues to the reaction pathway. Tandem mass spectrometry (MS/MS) experiments can further reveal structural details by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. unito.it

Detailed Research Findings:

For this compound (C₉H₁₀N₂O₂), HRMS would confirm the presence of an ion corresponding to its calculated exact mass. During a synthetic process, samples could be analyzed at different time points to track the disappearance of reactants and the appearance of the product. Any unexpected ions could be analyzed to determine their elemental formulas, helping to identify side reactions or impurities. In fragmentation analysis, characteristic losses, such as the loss of a methyl group (CH₃) from a methoxy substituent or the loss of HCN, would help to confirm the structure of the parent molecule.

The table below provides the calculated exact mass for the protonated molecule and potential major fragments that could be observed in an HRMS/MS experiment.

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₉H₁₁N₂O₂⁺179.0815Protonated parent molecule
[M+H - CH₃]⁺C₈H₈N₂O₂⁺164.0580Fragment from loss of a methyl radical
[M+H - CO]⁺C₈H₁₁N₂O⁺151.0866Fragment from loss of carbon monoxide
[M+H - HCN]⁺C₈H₁₀NO₂⁺152.0601Fragment from loss of hydrogen cyanide

Theoretical and Computational Investigations of 2 Amino 5,6 Dimethoxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-Amino-5,6-dimethoxybenzonitrile, DFT calculations would provide valuable insights into its stability, reactivity, and various electronic parameters. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the dimethoxy-substituted benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing nitrile group, suggesting this region is susceptible to nucleophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound based on Related Compounds

ParameterFormulaSignificanceHypothetical Value
HOMO Energy (EHOMO)-Electron Donating Ability-5.8 eV
LUMO Energy (ELUMO)-Electron Accepting Ability-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMOChemical Reactivity/Stability4.6 eV
Ionization Potential (I)-EHOMOEnergy to remove an electron5.8 eV
Electron Affinity (A)-ELUMOEnergy released when an electron is added1.2 eV
Electronegativity (χ)(I + A) / 2Tendency to attract electrons3.5 eV
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution2.3 eV
Chemical Softness (S)1 / (2η)Reciprocal of hardness0.22 eV⁻¹
Electrophilicity Index (ω)μ² / (2η) (where μ = -χ)Propensity to accept electrons2.66 eV

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. They are not the result of actual calculations for this compound.

Electrostatic Potential (MEP) Surface Mapping and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In a hypothetical MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups, due to the high electronegativity of these atoms. The regions around the hydrogen atoms of the amino group would likely exhibit the most positive potential (blue), making them potential sites for hydrogen bonding and nucleophilic interactions.

Mechanistic Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. While no specific reaction mechanisms involving this compound have been computationally studied, this technique could be applied to understand its synthesis or subsequent reactions. For example, DFT calculations could be used to model the reaction pathway of its formation, identifying the transition state structures and calculating the activation energies for each step. This would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The presence of rotatable bonds, such as those associated with the methoxy and amino groups, means that this compound can exist in multiple conformations. Conformational analysis would aim to identify the most stable conformer (the one with the lowest energy). Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent. MD simulations provide insights into how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules, such as receptors in a biological system.

Quantum Chemical Prediction of Spectroscopic Parameters for Experimental Validation and Interpretation

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these predictions would include:

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. This would help in assigning the peaks in an experimental IR spectrum to specific bond vibrations, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the C-O stretches of the methoxy groups.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra aids in the structural elucidation of the molecule.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Research Applications in Advanced Materials and Specialized Chemical Synthesis

Precursors for Functional Materials Development

Building Blocks for Organic Electronics and Optoelectronic Devices

2-Amino-5,6-dimethoxybenzonitrile is a key precursor in the synthesis of sophisticated organic electronic and optoelectronic materials. Its distinct molecular architecture, which includes an amino group, a nitrile group, and two methoxy (B1213986) groups attached to a benzene (B151609) ring, offers a flexible foundation for constructing larger, more intricate functional molecules. These molecules are engineered to possess specific electronic and photophysical characteristics, rendering them suitable for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electron-donating properties of the amino and methoxy groups, in conjunction with the electron-withdrawing nitrile group, establish a "push-pull" electronic system. This system is instrumental in tuning the energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO, and the Lowest Unoccupied Molecular Orbital, or LUMO) of the resultant materials, a critical factor for optimizing the performance of electronic devices.

Intermediates for Dyes, Pigments, and Liquid Crystalline Systems

The chemical reactivity of this compound makes it a valuable intermediate in the manufacturing of a diverse range of dyes, pigments, and liquid crystalline materials. The primary amino group is amenable to diazotization reactions, a fundamental step in the creation of azo dyes, which are renowned for their intense colors and strong light-absorbing capabilities. Furthermore, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, opening up additional avenues for chemical modification and the development of varied chromophoric systems. In the realm of liquid crystals, the rigid benzonitrile (B105546) core of the molecule can be integrated into larger, anisotropic structures. By appending flexible aliphatic chains and other mesogenic units, it becomes possible to design molecules that exhibit liquid crystalline phases, which are indispensable for modern display technologies.

Scaffold Design for Complex Chemical Structures in Medicinal Chemistry Research

Development of Novel Heterocyclic Scaffolds with Diverse Substitution Patterns

In the field of medicinal chemistry, this compound is a highly prized starting material for the assembly of novel heterocyclic scaffolds. The existence of multiple reactive sites within the molecule facilitates a broad spectrum of chemical transformations, culminating in the synthesis of diverse and complex ring systems. For example, the amino and nitrile functional groups can participate in intramolecular or intermolecular cyclization reactions to generate a variety of nitrogen-containing heterocycles, such as quinazolines, quinoxalines, and benzodiazepines. These heterocyclic cores are frequently found in numerous biologically active compounds and approved pharmaceutical drugs. The dimethoxy substituents on the benzene ring also present opportunities for additional functionalization, thereby enabling the generation of extensive libraries of compounds with varied substitution patterns for screening in drug discovery initiatives.

Exploration of Structure-Based Design Principles for Targeted Molecular Interactions

The application of this compound in medicinal chemistry also encompasses the investigation of structure-based design principles for achieving targeted molecular interactions. By employing this compound as a foundational scaffold, researchers can systematically alter its structure to investigate and comprehend the specific molecular interactions between a potential drug molecule (ligand) and its biological target, such as a protein or enzyme. The capacity to introduce a wide array of substituents at various positions on the benzonitrile core permits the precise adjustment of the molecule's dimensions, conformation, and electronic properties. This, in turn, modulates its binding affinity and selectivity for the intended biological target. This methodical approach is crucial for the rational design of potent and selective inhibitors or modulators of biological pathways, a fundamental aspect of contemporary drug discovery.

Methodological Advancements in Combinatorial Chemistry and Chemical Library Synthesis

This compound has contributed to advancements in the methodologies of combinatorial chemistry and the synthesis of chemical libraries. Its utility as a versatile building block allows for its integration into combinatorial synthesis workflows, wherein large collections of structurally related compounds are synthesized concurrently. The reactivity of its functional groups permits a variety of chemical reactions to be executed in a parallel or automated manner. This facilitates the swift creation of extensive libraries of compounds that share a common core structure derived from this compound but feature diverse peripheral functionalities. These chemical libraries serve as invaluable assets for high-throughput screening campaigns designed to identify novel lead compounds for drug development and other scientific applications. The utilization of such well-defined and adaptable building blocks aids in the systematic exploration of chemical space and the discovery of new molecules possessing desired biological or material properties.

Future Research Directions and Emerging Paradigms for 2 Amino 5,6 Dimethoxybenzonitrile

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic routes for 2-Amino-5,6-dimethoxybenzonitrile and related compounds is a key area of future research. Traditional chemical syntheses often rely on harsh reagents and organic solvents, generating significant waste. Green chemistry seeks to mitigate this by focusing on alternative reaction media, energy sources, and catalytic systems.

Future efforts will likely concentrate on multicomponent reactions (MCRs) in aqueous media. MCRs are atom-economical processes where multiple starting materials react in a single step to form a complex product, reducing the need for intermediate purification steps and minimizing solvent use. The synthesis of structurally related heterocyclic compounds, such as 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles, has been successfully achieved in water, demonstrating the viability of this approach. researchgate.net Another green strategy involves the use of alternative energy sources like ultrasound and microwave irradiation, which can accelerate reaction times and increase yields, often under solvent-free or eco-friendly solvent conditions. repec.orgmdpi.com For instance, ultrasound irradiation has been effectively used in the synthesis of 3-aminoindazole derivatives from substituted benzonitriles in an ethanol-water medium. repec.org

The use of milder, more sustainable reagents and catalysts is another critical aspect. Research into the oxidative polymerization of related compounds like 2,5-dimethoxyaniline (B66101) has shown the efficacy of mild oxidizing systems such as HCl/NaCl/H₂O₂. rsc.org Similarly, catalyst-free approaches in aqueous ethanol (B145695) have been developed for synthesizing complex molecules from 2-aminothiazole, showcasing the potential for eliminating metal catalysts. nih.gov

Table 1: Green Chemistry Approaches for Synthesis of Related Aminobenzonitrile Compounds

Approach Key Features Example Application Reference
Aqueous Media Reduces use of volatile organic compounds (VOCs); simplifies workup. Synthesis of 1-benzopyran derivatives. researchgate.net
Ultrasound Irradiation Enhances reaction rates; improves yields; energy efficient. Synthesis of 3-aminoindazole derivatives from substituted benzonitriles. repec.org
Catalyst-Free Synthesis Eliminates metal contamination and catalyst cost; simplifies purification. Synthesis of pyrimidine (B1678525) derivatives from 2-aminothiazole. nih.gov

Design of Novel Catalytic Systems for Selective Derivatization Reactions

The functionalization of the this compound scaffold is crucial for creating new molecules with desired properties. Future research will heavily invest in designing novel catalytic systems that can achieve high selectivity for derivatization reactions at specific sites on the molecule.

A major challenge is controlling site-selectivity, for instance, in C-H functionalization, which allows for the direct modification of the aromatic ring. escholarship.org The development of new dirhodium catalysts has shown promise for the site-selective and enantioselective functionalization of C-H bonds, a technique that could be adapted for the benzonitrile (B105546) core. escholarship.org Furthermore, nitrile-based directing groups attached via a cleavable silicon tether have been developed to achieve meta-selective C-H functionalization, a strategy that could offer precise control over derivatization of the benzene (B151609) ring in this compound. nih.gov

Catalysis is also key for the selective transformation of the existing functional groups. For example, the hydrogenation of the nitrile group to a primary amine is a fundamental transformation. Research on the gas-phase hydrogenation of benzonitrile has demonstrated that Cu-MgO catalysts can achieve high conversion and selectivity to benzylamine (B48309) without additives. researchgate.net Tailoring such catalysts for the dimethoxy-substituted aminobenzonitrile could provide efficient routes to novel benzylamine derivatives. Additionally, the amino group can be used to direct reactions, such as in the synthesis of quinoline (B57606) derivatives through condensation and intramolecular cyclization, a process that can be catalyzed by bases like sodium hydroxide (B78521) or t-BuOK. researchgate.net The hydration of the nitrile group to an amide, as demonstrated in the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547) using methanesulfonic acid, represents another important catalytic derivatization. google.com

Table 2: Catalytic Systems for Selective Derivatization of Benzonitriles and Related Compounds

Reaction Type Catalyst/System Selectivity Example Substrate Reference
C-H Functionalization Dirhodium catalysts Site-selective and enantioselective General alkanes escholarship.org
C-H Functionalization Nitrile-based directing group with Si-tether Meta-selective Substituted arenes nih.gov
Nitrile Hydrogenation Cu-MgO Selective to primary amine Benzonitrile researchgate.net
Cyclization Base (NaOH, t-BuOK) Forms quinoline ring 2-Aminobenzonitrile (B23959) researchgate.net

Synergistic Integration of Computational and Experimental Methodologies for Rational Compound Design

The convergence of computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules with tailored properties. This synergistic approach allows for the rational design of derivatives of this compound, saving time and resources by predicting molecular properties before synthesis.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.netnih.gov For example, studies on 2-amino-4,6-diphenylnicotinonitriles have used DFT to calculate HOMO-LUMO energy gaps, dipole moments, and other parameters to understand their fluorescence behavior and potential reactivity. mdpi.comresearchgate.net Similar computational analyses of this compound could predict its physicochemical properties and guide the design of derivatives with specific optical or electronic characteristics.

This "in silico" design is a cornerstone of modern rational drug design. nih.gov Computational tools like molecular docking can predict how a molecule might bind to a biological target, such as a protein or DNA. nih.govnih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted activity. For instance, molecular docking studies have been used to investigate the interaction of diacylhydrazine derivatives with DNA, helping to explain their DNA photocleavage activity. nih.gov By applying these methods to derivatives of this compound, researchers can design compounds for specific biological applications, such as enzyme inhibitors or receptor agonists. bohrium.com The subsequent synthesis and experimental testing of these computationally-prioritized compounds create a feedback loop that refines the computational models, leading to increasingly accurate predictions. nih.gov

Exploration of Unconventional Reactivity Patterns and Niche Applications for the Compound

Beyond its use as a standard building block, future research will likely uncover unconventional reactivity and niche applications for this compound. This involves exploring reactions that go beyond the typical transformations of the amino and nitrile groups and identifying novel functional roles for the molecule and its derivatives.

One area of exploration is the reactivity of the nitrile group as more than just a precursor to amines or amides. The nitrile group can act as a directing group in catalysis or participate in unusual cyclization reactions. nih.gov For example, the reaction of o-aminobenzonitrile with CO2 to form quinazoline-2,4(1H,3H)-diones highlights an unconventional use of the aminobenzonitrile scaffold to trap and utilize carbon dioxide. researchgate.net Investigating similar reactivity for this compound could lead to novel synthetic methodologies and materials. Another example of unexpected reactivity was observed during an attempted Sandmeyer cyanation of a related diazonium salt, which resulted in a benzoquinone diazide instead of the expected nitrile, revealing a highly selective nucleophilic substitution pathway. rsc.org Such unexpected outcomes are crucial for discovering new chemical transformations.

The unique electronic properties conferred by the dimethoxy and amino substituents could also lead to niche applications. For instance, aminonitriles have been investigated as fluorescent sensors. mdpi.com The photophysical properties of this compound could be studied to assess its potential as a fluorescent probe. Furthermore, derivatives of related aminobenzoic acids have been shown to act as DNA photocleaving agents, a property that is highly dependent on the substitution pattern on the aromatic ring. nih.gov Exploring the synthesis of similar derivatives from this compound could open up applications in photochemistry and molecular biology. The design of novel derivatization reagents for highly sensitive analysis, such as in amino acid analysis, presents another potential niche application. nih.gov

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with coupling constants reflecting para/meta substitution.
    • Methoxy groups show singlets at δ ~3.8 ppm .
  • IR Spectroscopy :
    • Strong absorption at ~2220 cm⁻¹ confirms the nitrile group.
    • N-H stretches (amines) appear as broad peaks ~3300–3500 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion [M+H]⁺ at m/z = 193.1 (C₉H₁₁N₂O₂⁺) with fragmentation patterns indicating loss of methoxy groups .

What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or structural analogs:

  • Control for purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity; impurities >1% can skew IC₅₀ values .
  • Standardize assays : Compare results under identical conditions (e.g., pH, cell lines). For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .

How can HPLC methods be optimized for analyzing this compound in complex mixtures?

Q. Methodological Focus

  • Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) provide optimal resolution for polar nitriles .
  • Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid improves peak symmetry and reduces tailing.
  • Detection : UV at 254 nm (aromatic π→π* transitions) achieves a detection limit of 0.5 µg/mL .
  • Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) using spiked biological matrices .

What computational approaches predict the solubility and stability of this compound in aqueous buffers?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate solvation shells to estimate logP (predicted ~1.2) and pH-dependent solubility .
  • QSPR Models : Use descriptors like polar surface area (PSA) and hydrogen-bond donors/acceptors to correlate with experimental stability data .
  • Degradation Pathways : DFT-based transition state analysis identifies hydrolysis-prone sites (e.g., nitrile to amide conversion at pH > 9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.